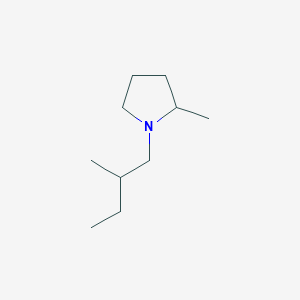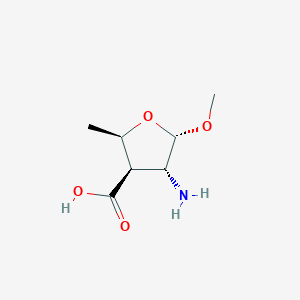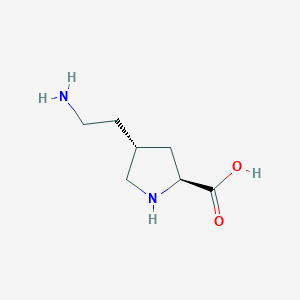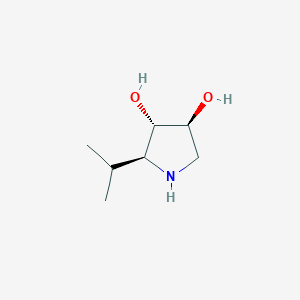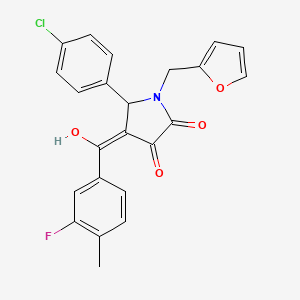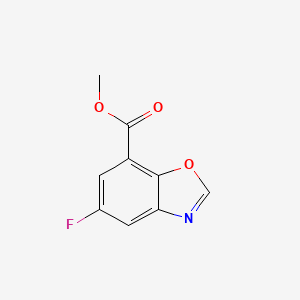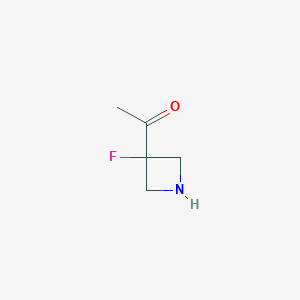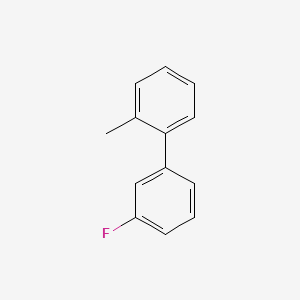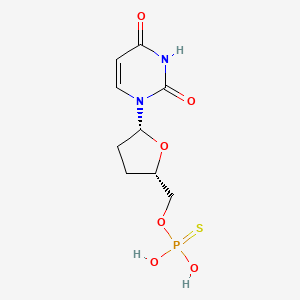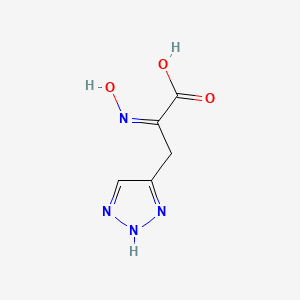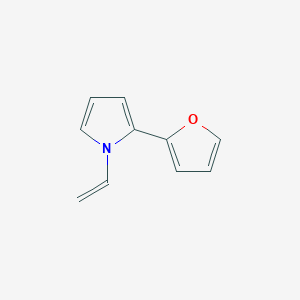
1H-Pyrrole, 1-ethenyl-2-(2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)-1-vinyl-1H-pyrrole is a heterocyclic compound that features both furan and pyrrole rings. These structures are known for their aromaticity and reactivity, making them valuable in various chemical and pharmaceutical applications. The presence of a vinyl group further enhances its reactivity, allowing for diverse chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1-vinyl-1H-pyrrole typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan boronic acid reacts with a vinyl pyrrole halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-2-yl)-1-vinyl-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, Lewis acids.
Major Products
Oxidation: Furanones.
Reduction: Ethyl-substituted pyrroles.
Substitution: Halogenated pyrroles.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-yl)-1-vinyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)-1-vinyl-1H-pyrrole involves its interaction with various molecular targets. The furan and pyrrole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The vinyl group can undergo electrophilic addition reactions, forming covalent bonds with nucleophilic sites in biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Furan-2-yl)-1H-pyrrole: Lacks the vinyl group, resulting in different reactivity and applications.
2-(Thiophen-2-yl)-1-vinyl-1H-pyrrole: Contains a thiophene ring instead of a furan ring, leading to different electronic properties.
2-(Furan-2-yl)-1-ethyl-1H-pyrrole: The vinyl group is replaced with an ethyl group, affecting its reactivity in chemical reactions.
Uniqueness
2-(Furan-2-yl)-1-vinyl-1H-pyrrole is unique due to the combination of its furan and pyrrole rings with a vinyl group, providing a versatile platform for chemical modifications and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
79892-12-9 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1-ethenyl-2-(furan-2-yl)pyrrole |
InChI |
InChI=1S/C10H9NO/c1-2-11-7-3-5-9(11)10-6-4-8-12-10/h2-8H,1H2 |
InChI-Schlüssel |
XPSPDDNEMDTADU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C=CC=C1C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


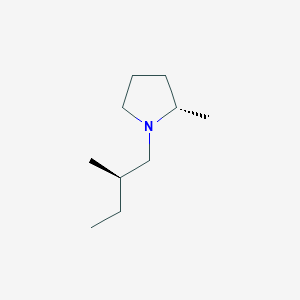
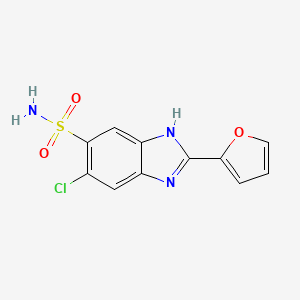
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
